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molecular formula C12H15FO3 B8486524 Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate

Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate

Cat. No. B8486524
M. Wt: 226.24 g/mol
InChI Key: YJTDZSHNXMYNMV-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of ethyl 3-(2-fluoro-5-methoxyphenyl)acrylate (224 mg) in ethanol (50 mL) was added 10% palladium-activated carbon (24 mg), and the mixture was stirred for 15 hr under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound (208 mg) as a colorless oil. This compound was used for the next step without further purification.
Name
ethyl 3-(2-fluoro-5-methoxyphenyl)acrylate
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]=[CH:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
ethyl 3-(2-fluoro-5-methoxyphenyl)acrylate
Quantity
224 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)C=CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
24 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hr under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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